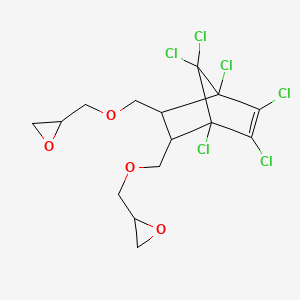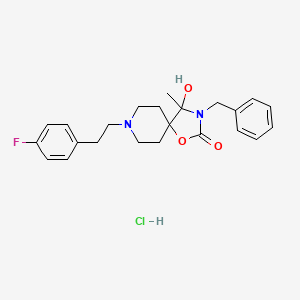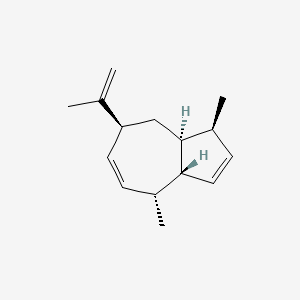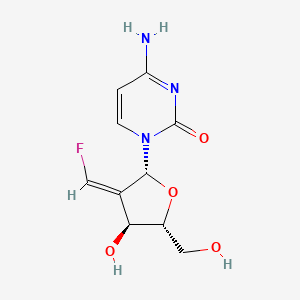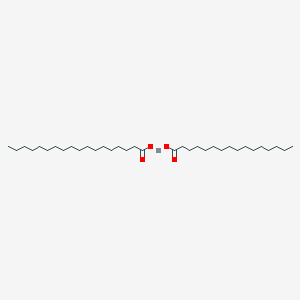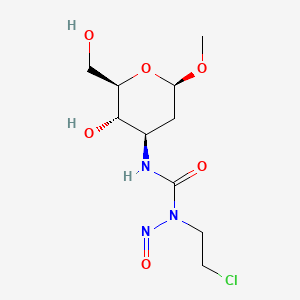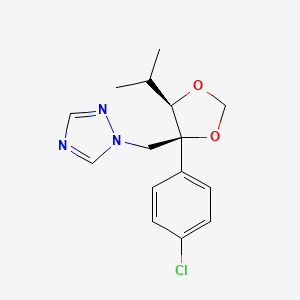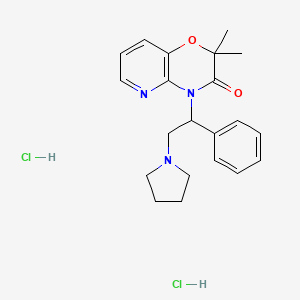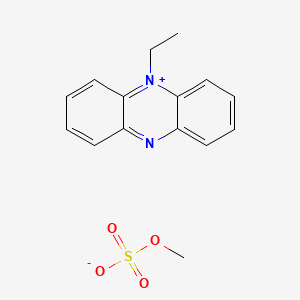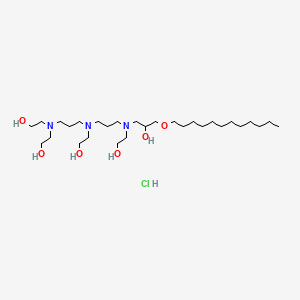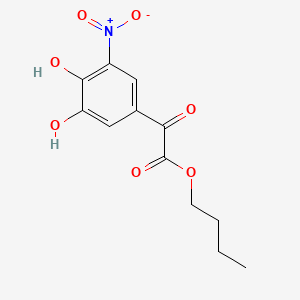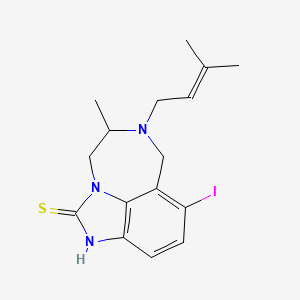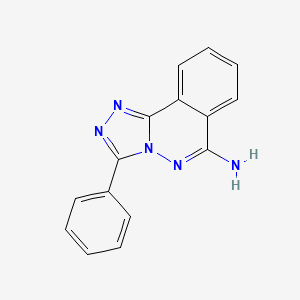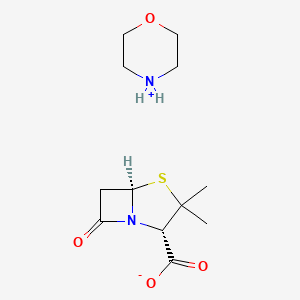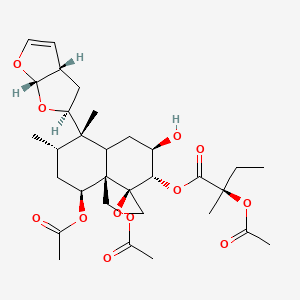
Clerodendrin B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Clerodendrin B is a naturally occurring diterpenoid compound isolated from various species of the genus Clerodendrum, which belongs to the family Lamiaceae. This genus is known for its diverse range of bioactive compounds, including diterpenoids, triterpenoids, flavonoids, and phenylethanoid glycosides. This compound has garnered significant attention due to its potential pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Clerodendrin B typically involves the extraction of plant material from species such as Clerodendrum inerme. The leaves are often extracted using hydrous ethanol or other suitable solvents. The extract is then subjected to various chromatographic techniques to isolate and purify this compound .
Industrial Production Methods: Scaling up these methods would involve optimizing solvent use, extraction times, and purification techniques to ensure high yield and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions: Clerodendrin B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties or to study its behavior under different conditions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired modification.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of this compound .
Aplicaciones Científicas De Investigación
Clerodendrin B has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of Clerodendrin B involves its interaction with various molecular targets and pathways. It is known to modulate inflammatory pathways by inhibiting key enzymes and cytokines involved in the inflammatory response. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and enhance the cellular antioxidant defense system .
Comparación Con Compuestos Similares
Clerodendrin A: Another diterpenoid from the same genus, known for its anti-inflammatory and antimicrobial properties.
Clerodendrin C: Similar in structure to Clerodendrin B, with notable antifeedant activity against certain pests
Uniqueness: this compound stands out due to its potent anti-inflammatory and antioxidant activities, making it a valuable compound for therapeutic development. Its unique structure also allows for various chemical modifications, enhancing its versatility in scientific research .
Propiedades
Número CAS |
39877-08-2 |
|---|---|
Fórmula molecular |
C31H44O12 |
Peso molecular |
608.7 g/mol |
Nombre IUPAC |
[(1R,2S,3R,5S,6S,8S,8aR)-5-[(3aS,5S,6aS)-3a,4,5,6a-tetrahydrofuro[2,3-b]furan-5-yl]-8-acetyloxy-8a-(acetyloxymethyl)-3-hydroxy-5,6-dimethylspiro[3,4,4a,6,7,8-hexahydro-2H-naphthalene-1,2'-oxirane]-2-yl] (2R)-2-acetyloxy-2-methylbutanoate |
InChI |
InChI=1S/C31H44O12/c1-8-28(6,43-19(5)34)27(36)42-25-21(35)13-22-29(7,23-12-20-9-10-37-26(20)41-23)16(2)11-24(40-18(4)33)30(22,14-38-17(3)32)31(25)15-39-31/h9-10,16,20-26,35H,8,11-15H2,1-7H3/t16-,20+,21+,22?,23-,24-,25-,26-,28+,29-,30-,31+/m0/s1 |
Clave InChI |
QJRGPOZOQFQNIW-ARLQUCBXSA-N |
SMILES isomérico |
CC[C@](C)(C(=O)O[C@H]1[C@@H](CC2[C@@]([C@H](C[C@@H]([C@]2([C@@]13CO3)COC(=O)C)OC(=O)C)C)(C)[C@@H]4C[C@H]5C=CO[C@H]5O4)O)OC(=O)C |
SMILES canónico |
CCC(C)(C(=O)OC1C(CC2C(C(CC(C2(C13CO3)COC(=O)C)OC(=O)C)C)(C)C4CC5C=COC5O4)O)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


